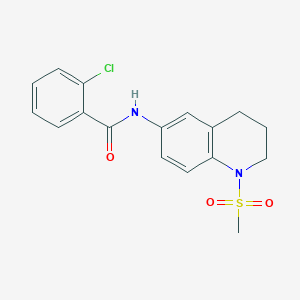

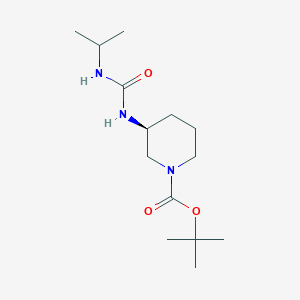

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a versatile chemical compound used in scientific research1. Its applications range from drug development to studying biological processes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are typically synthesized in a laboratory setting by trained chemists, using a variety of chemical reactions.Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN2O4S22. This indicates that it contains 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms2. The molecular weight is 400.892.

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the sources I found. However, as a research chemical, it’s likely used in a variety of experimental contexts.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found. However, these properties can be determined through various laboratory techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.Scientific Research Applications

1. Remote Sulfonylation in Synthetic Chemistry

Xia et al. (2016) discuss the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which includes compounds structurally similar to 2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide. This process is significant in synthetic chemistry, generating environmentally friendly byproducts and offering a less odorous, more sustainable alternative to traditional methods (Xia et al., 2016).

2. Antimalarial and Antiviral Potential

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are chemically related to the compound . These derivatives showed promising in vitro antimalarial activity and were characterized for their ADMET properties. The research indicates the potential of such compounds in developing treatments for diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

3. Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized compounds including N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound in focus. These compounds showed significant potential in cardiac electrophysiological activity, indicating their utility in developing treatments for heart-related conditions (Morgan et al., 1990).

4. Synthetic Cannabinoid Receptor Agonists

Richter et al. (2022) explored compounds like 2F-QMPSB, containing sulfamoyl benzoate or sulfamoyl benzamide core structures, akin to the compound . Their study on the metabolic fate of these compounds reveals their potential as synthetic cannabinoid receptor agonists, significant in the field of pharmacology and drug design (Richter et al., 2022).

5. Anticancer Agents Development

Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, indicating their role as novel structures of PI3K inhibitors and anticancer agents. This research highlights the application of such compounds in developing new anticancer drugs (Shao et al., 2014).

Safety And Hazards

The specific safety and hazards associated with this compound are not mentioned in the sources I found. However, like all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

The future directions for this compound are not specified in the sources I found. However, given its use in scientific research, it’s likely that future studies will continue to explore its potential applications in various fields1.

properties

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-4-5-12-11-13(8-9-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKROVUUVYPHYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrazine-4-carboximidamide](/img/structure/B2617121.png)

![5-(2-{[(2-Chloro-6-fluorobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2617128.png)

![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2617131.png)

![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)

![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)

![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2617140.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)